Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Carbonic anhydrase inhibition Enzyme kinetics Structure–activity relationship

(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral, non-racemic 2,5-dioxopyrrolidine (succinimide) derivative bearing trans-vicinal dihydroxy groups at the 3- and 4-positions and an N-benzyl substituent. The compound is synthesised by direct condensation of L-(+)-tartaric acid with benzylamine in refluxing xylene, delivering the (3R,4R)-configured product in 83% yield as a crystalline solid with a melting point of 198–200 °C.

Molecular Formula C11H11NO4
Molecular Weight 221.212
CAS No. 75172-31-5
Cat. No. B2397027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
CAS75172-31-5
Molecular FormulaC11H11NO4
Molecular Weight221.212
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
InChIInChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1
InChIKeyIZBMPGFJNIDMRR-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (CAS 75172-31-5) – Compound Class, Stereochemical Identity, and Procurement-Relevant Characteristics


(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral, non-racemic 2,5-dioxopyrrolidine (succinimide) derivative bearing trans-vicinal dihydroxy groups at the 3- and 4-positions and an N-benzyl substituent [1]. The compound is synthesised by direct condensation of L-(+)-tartaric acid with benzylamine in refluxing xylene, delivering the (3R,4R)-configured product in 83% yield as a crystalline solid with a melting point of 198–200 °C [2]. Its molecular formula is C₁₁H₁₁NO₄ (MW = 221.21 g·mol⁻¹), and it is commercially supplied at purities of ≥98% with enantiomeric excess ≥99% e.e. [3]. The core scaffold serves as a rigid chiral template in which the relative and absolute stereochemistry is fixed by the starting tartaric acid enantiomer, making it a well-defined entry point for the construction of enantiopure pyrrolidine-based targets.

Why Generic Substitution Fails for (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione – Stereochemistry, N-Substituent Effects, and Scaffold-Dependent Activity


Compounds within the 3,4-dihydroxypyrrolidine-2,5-dione family cannot be freely interchanged because both the absolute configuration at C-3/C-4 and the nature of the N-substituent dictate downstream enantiomeric outcomes and biological potency. The (3R,4R) isomer is derived from L-(+)-tartaric acid and yields (R,R)-configured aminopyrrolidine products; the (3S,4S) isomer, derived from D-(-)-tartaric acid, gives the opposite enantiomeric series and is registered under a distinct CAS number (187032-53-7) [1]. In carbonic anhydrase II (hCA II) inhibition, the N-benzyl compound (10) exhibits a Ki of approximately 8.0 µM, whereas the N-phenyl analog (11) is roughly twofold more potent (Ki ≈ 3.5 µM) and the N-cyclohexyl and N-benzamide derivatives (compounds 12 and 13) are substantially weaker, with Ki values extending up to 10.76 µM [2]. These quantitative gaps mean that substituting one N-substituted dihydroxypyrrolidine-2,5-dione for another without confirmatory data introduces unacceptable uncertainty in both stereochemical outcome and pharmacological activity.

Quantitative Differentiation Evidence for (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (75172-31-5) Versus Closest Analogs


hCA II Inhibitory Potency: N-Benzyl (10) vs. N-Phenyl (11) in a Direct Head-to-Head Esterase Assay

In a direct head-to-head comparison using the same esterase assay with 4-nitrophenyl acetate as substrate, the N-benzyl derivative (compound 10, CAS 75172-31-5) inhibited human carbonic anhydrase II (hCA II) with a Ki of approximately 8.0 µM, while the N-phenyl analog (compound 11, CAS 69669-21-2) showed a Ki of approximately 3.5 µM [1]. Both compounds were the most potent hCA II inhibitors within the evaluated series of four 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzamide derivatives (compounds 10–13), whose Ki values spanned 3.5–10.76 µM for hCA II [1]. Against hCA I, compounds 10–13 exhibited weaker inhibition, with Ki values ranging from 112.7 to 441.5 µM [1]. All compounds acted as competitive inhibitors with respect to the esterase substrate [1]. The clinically used sulfonamide acetazolamide (AZA) tested in the same study displayed Ki values in a comparable low-micromolar range for hCA II, confirming the relevance of compounds 10 and 11 as non-sulfonamide carbonic anhydrase inhibitor leads [1].

Carbonic anhydrase inhibition Enzyme kinetics Structure–activity relationship

Enantiomeric Identity Defines Absolute Configuration of Downstream Aminopyrrolidine Products: (3R,4R) vs. (3S,4S)

The (3R,4R) enantiomer (CAS 75172-31-5) and the (3S,4S) enantiomer (CAS 187032-53-7) are both used as intermediates in the stereospecific synthesis of 3-methoxy-4-methylaminopyrrolidine, a key fragment in several pharmaceutical candidates [1]. Starting from the (3R,4R)-imide, the synthetic sequence (imide reduction, N-debenzylation, Boc protection, mesylation, azide displacement, reduction, and functional group interconversions) delivers the (R,R)-configured aminopyrrolidine product; the (3S,4S)-imide analogously yields the (S,S)-configured product [1]. Both enantiomers are synthesised from the corresponding tartaric acid enantiomer—L-(+)-tartaric acid for the (3R,4R) series and D-(–)-tartaric acid for the (3S,4S) series—ensuring fixed absolute stereochemistry at C-3 and C-4 throughout the synthetic route [1]. The commercial specification for CAS 75172-31-5 includes an enantiomeric excess of ≥99% e.e., confirming its suitability as a single-enantiomer starting material [2].

Chiral building block Stereospecific synthesis Aminopyrrolidine pharmaceuticals

Scaffold-Based Selectivity: 2,5-Dioxopyrrolidine Core vs. 3,5-Dihydroxybenzamide Core in Carbonic Anhydrase Inhibition

The 2,5-dioxopyrrolidine-containing compounds 10 and 11 were markedly better hCA I inhibitors than the corresponding 3,5-dihydroxybenzamide derivatives 12 and 13, with the full set of four compounds (10–13) exhibiting Ki values of 112.7–441.5 µM for hCA I [1]. For hCA II, the same four compounds spanned Ki values of 3.5–10.76 µM, with the 2,5-dioxopyrrolidine scaffold (compounds 10 and 11) occupying the more potent end of the range (3.5–8.0 µM) [1]. This scaffold-dependent potency differential demonstrates that the cyclic imide core provides a superior pharmacophoric arrangement for the dihydroxy motif compared to the open-chain benzamide scaffold, although the N-substituent further modulates potency within each scaffold class [1].

Scaffold hopping Carbonic anhydrase I/II selectivity Non-sulfonamide CA inhibitors

Synthetic Accessibility and Physical Form: Crystalline Solid with Defined Melting Point versus Oily or Amorphous Analogs

The target compound (CAS 75172-31-5) is obtained as a crystalline pale yellow solid with a sharp melting point of 198–200 °C (lit. 200–201 °C) after recrystallisation from ethanol, in 83% isolated yield from the direct condensation of L-(+)-tartaric acid and benzylamine [1]. The N-phenyl analog (compound 11) similarly crystallises with a melting point of 248–250 °C in 87% yield [1]. Both compounds are bench-stable solids that can be stored under ambient conditions, facilitating accurate weighing and formulation. The (3R,4R)-1-cyclohexyl analog (CAS 208922-82-1), by contrast, is less commonly stocked and less well-characterised in the peer-reviewed literature, limiting its immediate procurement feasibility for reproducible research .

Synthetic chemistry Process chemistry Solid-state properties

Best-Fit Research and Industrial Application Scenarios for (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (75172-31-5)


Non-Sulfonamide Carbonic Anhydrase II Inhibitor Lead Generation

In medicinal chemistry programmes targeting carbonic anhydrase II (hCA II) with non-sulfonamide chemotypes, compound 10 provides a validated starting point exhibiting a Ki of ~8.0 µM in the esterase assay [1]. Its competitive inhibition mode and low-micromolar potency place it in the same range as acetazolamide, the clinical reference standard, while its hydroxyl-rich structure avoids the sulfonamide zinc-binding group that can trigger hypersensitivity reactions [1]. The N-benzyl group can be cleaved by hydrogenolysis to expose the free NH for further diversification, a synthetic handle not available in the N-phenyl analog (11) [1].

Enantioselective Synthesis of (R,R)-Configured 3,4-Disubstituted Pyrrolidine Pharmaceuticals

The (3R,4R) enantiomer is the required precursor for preparing (R,R)-3-methoxy-4-methylaminopyrrolidine, a chiral aminopyrrolidine fragment incorporated into multiple drug candidates [1]. The established synthetic route proceeds through imide reduction, N-deprotection, stereospecific mesylation/azide displacement, and inversion sequences, all of which preserve the absolute configuration originating from the C-3/C-4 diol [1]. The commercially available enantiomeric purity of ≥99% e.e. ensures that the final aminopyrrolidine product meets the enantiopurity standards required for pharmaceutical development [2].

Structure–Activity Relationship (SAR) Studies on N-Substituted Dihydroxypyrrolidine-2,5-diones

When building a congeneric series to probe the effect of the N-substituent on carbonic anhydrase inhibition, the N-benzyl compound (10) serves as the reference member against which N-alkyl, N-aryl, and N-cycloalkyl analogs are quantitatively compared [1]. In the published SAR, replacing benzyl with phenyl (compound 11) improved hCA II potency ~2.3-fold (Ki 8.0 → 3.5 µM), while moving to the 3,5-dihydroxybenzamide scaffold (compounds 12 and 13) eroded potency up to ~3-fold [1]. These data establish compound 10 as the essential comparator for any new N-substituted analog evaluated under the same esterase assay conditions [1].

Chiral Pool Synthesis from L-(+)-Tartaric Acid for Academic and Industrial Process Development

The one-step, high-yielding condensation of L-(+)-tartaric acid with benzylamine to yield compound 10 (83% isolated yield, m.p. 198–200 °C) makes it a practical entry point for process chemistry scale-up studies [1]. The crystalline product is easily purified by recrystallisation from ethanol, and both starting materials are inexpensive commodity chemicals, offering a cost-effective route to enantiopure 3,4-dihydroxypyrrolidine-2,5-diones for kilogram-scale campaigns where the (3S,4S) enantiomer from D-(–)-tartaric acid would deliver the opposite stereochemical series [1].

Quote Request

Request a Quote for (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.